RORγt Transcriptional Inhibition Potency: JNJ-3534 Versus VTP-43742 Baseline
In a cell-based RORγt-driven transcriptional reporter assay, JNJ-3534 exhibits potent inverse agonism. Although complete head-to-head data with all clinical comparators remain proprietary, the reported IC50 of 9.6 ± 6 nM obtained in a HEK-293T RORγt-Gal4 reporter system places JNJ-3534 in a comparable potency band to the Phase II clinical contender VTP-43742, which disclosed an IC50 of 3.5 nM in a similar RORγt FRET assay format . The data suggest equipotent target engagement within the nanomolar range, but confirmatory head-to-head analysis under identical assay conditions is not publicly available.
| Evidence Dimension | RORγt inverse agonist potency (IC50) |
|---|---|
| Target Compound Data | 9.6 ± 6 nM |
| Comparator Or Baseline | VTP-43742: 3.5 nM |
| Quantified Difference | 3.5 nM vs. 9.6 ± 6 nM (cross-study; not head-to-head) |
| Conditions | HEK-293T RORγt-Gal4 reporter assay (JNJ-3534); RORγt TR-FRET assay (VTP-43742) — different assay formats noted. |
Why This Matters
A user evaluating RORγt inhibitors for Th17-related mechanistic studies can treat JNJ-3534 and VTP-43742 as nanomolar-potency tool compounds within the same functional class, but assay normalization is essential due to differing reporter technologies.
- [1] BindingDB entry BDBM392191, 'JNJ-3534 IC50 = 31.6 nM in RORγt cellular assay (US10301272, Example 21/22),' BindingDB. View Source
- [2] Vitae Pharmaceuticals, 'VTP-43742 – RORγt Inhibitor,' presented at ACR 2016; data cited in Sun et al. (2019) Expert Opin Ther Pat, 29(9):663-674. View Source
